

A Technical Guide to 3-Ethylpentanoic Acid: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethylpentanoic acid*

Cat. No.: *B1595041*

[Get Quote](#)

Abstract

3-Ethylpentanoic acid (CAS No. 58888-87-2) is a branched-chain carboxylic acid that serves as a versatile intermediate in organic and medicinal chemistry.^{[1][2][3]} This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, validated synthesis protocols, and current applications. By elucidating the principles behind its naming, synthesis, and use, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. All protocols and data are presented with the practical insights of an experienced application scientist to ensure both theoretical understanding and successful experimental outcomes.

Introduction: The Significance of Branched Aliphatic Carboxylic Acids

In the landscape of drug discovery and fine chemical synthesis, the structural diversity of molecular building blocks is paramount. Simple linear aliphatic acids have their place, but the introduction of branching, as seen in **3-ethylpentanoic acid**, offers a critical tool for modulating molecular properties. Branching can influence a molecule's hydrophobicity, steric profile, and metabolic stability. For instance, the ethyl group in **3-ethylpentanoic acid** creates a more sterically hindered and lipophilic molecule compared to its linear counterpart, heptanoic acid. These subtle changes can have profound effects on a derivative's biological activity, receptor

binding affinity, and pharmacokinetic profile. This guide focuses specifically on **3-ethylpentanoic acid** as an exemplar of this important class of synthetic intermediates.[1][4]

IUPAC Nomenclature and Structural Elucidation

The systematic name of a compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For carboxylic acids, the carboxyl group (-COOH) is the highest priority functional group, dictating the numbering of the parent carbon chain.[5][6][7][8]

The IUPAC name **3-Ethylpentanoic acid** is derived as follows:[9]

- Identify the Principal Functional Group: The molecule contains a carboxyl group (-COOH), making it a carboxylic acid.[1][5]
- Determine the Parent Chain: The longest continuous carbon chain that includes the carboxyl carbon is identified. In this case, it is a five-carbon chain. The carboxyl carbon is always assigned position #1.[6][8]
- Name the Parent Chain: A five-carbon alkane is pentane. Following IUPAC rules, the "-e" is dropped and the suffix "-oic acid" is added, yielding "pentanoic acid".[5][10]
- Identify and Number Substituents: An ethyl group (-CH₂CH₃) is attached to the third carbon of the parent chain.
- Assemble the Full Name: The substituent, with its locant, is placed before the parent name to give the final, unambiguous name: **3-ethylpentanoic acid**.[9]

Fig 1. A flowchart illustrating the IUPAC naming convention for 3-Ethylpentanoic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, purification, and application in synthesis. **3-Ethylpentanoic acid** is a colorless to pale yellow liquid with a distinct odor.[1] Its key properties are summarized below.

Property	Value	Source
CAS Number	58888-87-2	[9] [11] [12] [13] [14]
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [9] [12] [13]
Molecular Weight	130.18 g/mol	[9] [12]
Boiling Point	~212-215 °C at 760 mmHg	[12] [14] [15]
Density	~0.9 g/cm ³	[12] [14]
pKa	~4.80 (Predicted)	[11]
Refractive Index	~1.431	[12]

From an analytical standpoint, the identity and purity of **3-ethylpentanoic acid** would be confirmed by spectroscopic methods. While a specific spectrum is not provided in the search results, a senior scientist would anticipate the following characteristic signals:

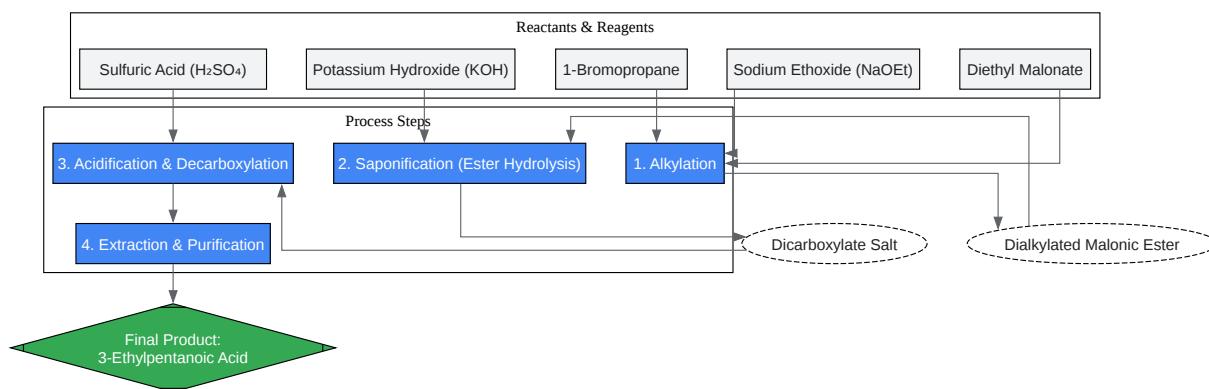
- ¹H NMR: A broad singlet for the acidic proton (-COOH), complex multiplets for the methine proton at C3 and the four methylene protons (-CH₂-), and overlapping triplets for the two methyl groups (-CH₃).
- ¹³C NMR: A signal in the range of 170-180 ppm for the carbonyl carbon, and several signals in the aliphatic region (10-50 ppm) for the other six carbons.
- IR Spectroscopy: A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch at ~1710 cm⁻¹.

Synthesis and Purification Protocol

A common and reliable method for synthesizing branched carboxylic acids like **3-ethylpentanoic acid** is through the malonic ester synthesis. This method provides good control over the final structure. The following protocol is a representative procedure adapted from established methods for similar compounds.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

Objective: To synthesize **3-ethylpentanoic acid** from diethyl malonate and 1-bromopropane.


Materials:

- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Diethyl malonate
- 1-Bromopropane
- Potassium hydroxide (KOH)
- Sulfuric acid (H₂SO₄), concentrated
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Causality: Ethanol is the solvent of choice as its conjugate base is the alkoxide used, preventing transesterification. An inert atmosphere prevents reaction with atmospheric moisture.
- First Alkylation: Add diethyl malonate dropwise to the stirred solution. The ethoxide acts as a strong base to deprotonate the acidic α -carbon of the malonic ester, forming a nucleophilic enolate.
- Second Alkylation: To the resulting enolate solution, add 1-bromopropane dropwise. The enolate will displace the bromide in an S_n2 reaction. Allow the reaction to reflux for 2-3 hours to ensure complete alkylation.

- Saponification: After cooling, add a concentrated aqueous solution of potassium hydroxide (KOH). Reflux the mixture for several hours. Causality: This step hydrolyzes both ester groups to carboxylates, forming a dicarboxylic acid salt.
- Decarboxylation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated sulfuric acid until the pH is ~1-2. Gently heat the solution. Causality: Acidification protonates the carboxylates. The resulting β -keto acid structure is unstable to heat and readily decarboxylates, releasing CO_2 and yielding the final product.
- Workup and Extraction: After cooling, extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts. Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

[Click to download full resolution via product page](#)

Fig 2. A generalized workflow for the synthesis of **3-Ethylpentanoic acid**.

Applications in Research and Drug Development

3-Ethylpentanoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic intermediate for constructing more complex molecules.[\[2\]](#) Its structural motif can be incorporated into various therapeutic candidates.

- Synthetic Intermediate: The compound is a building block in organic synthesis.[\[1\]](#)[\[2\]](#) Its carboxylic acid group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a versatile handle for further molecular elaboration.[\[1\]](#) It is a starting material for derivatives like **(2S)-2-acetamido-3-ethylpentanoic acid**, a non-proteinogenic amino acid with potential research applications.[\[2\]](#)
- Potential Biological Activity: While data is limited, some research suggests that **3-ethylpentanoic acid** and its derivatives may possess biological activity. It has been investigated for potential inhibition of histone deacetylase (HDAC) and fatty acid synthase, which are targets in anticancer drug research.[\[4\]](#) It has also been used as a flavoring agent in the food industry.[\[3\]](#)
- Reference Standard: In pharmaceutical development, well-characterized compounds like **3-ethylpentanoic acid** are used as reference standards for analytical method development, validation, and quality control during the synthesis of related APIs.[\[13\]](#)

Conclusion

3-Ethylpentanoic acid is a structurally simple yet synthetically valuable branched-chain carboxylic acid. Its unambiguous IUPAC name reflects a logical, rule-based system that is fundamental to chemical communication. The compound's accessible synthesis and versatile reactivity make it a useful building block for researchers in organic chemistry and drug discovery. A firm grasp of its properties, nomenclature, and synthesis is essential for any scientist aiming to incorporate this or similar branched structures into more complex molecular designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 58888-87-2: 3-Ethylpentanoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylpentanoic acid | 58888-87-2 | Benchchem [benchchem.com]
- 3. Cas 58888-87-2,3-ETHYLPENTANOIC ACID | lookchem [lookchem.com]
- 4. 3-Ethylpentanoic acid | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]
- 5. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. IUPAC Rules [chem.uiuc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Ethylpentanoic acid | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. 3-Ethylpentanoic Acid - CAS - 58888-87-2 | Axios Research [axios-research.com]
- 14. 3-Ethylpentanoic acid | CAS#:58888-87-2 | Chemsoc [chemsoc.com]
- 15. 3-ethylpentanoic acid [stenutz.eu]
- To cite this document: BenchChem. [A Technical Guide to 3-Ethylpentanoic Acid: Nomenclature, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595041#iupac-name-for-3-ethylpentanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com